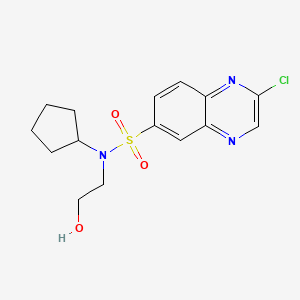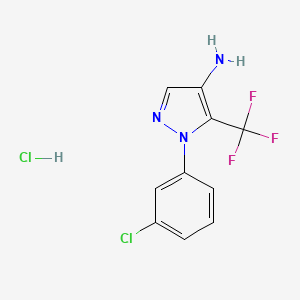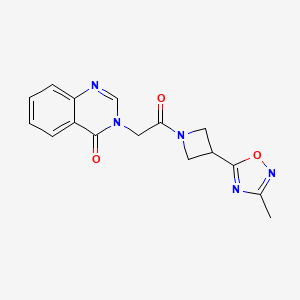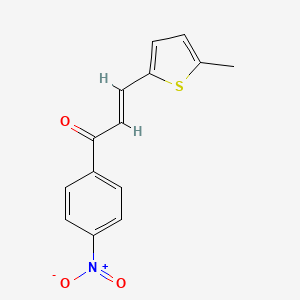![molecular formula C16H27N3O2 B2356806 6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097915-03-0](/img/structure/B2356806.png)
6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C16H27N3O2 and its molecular weight is 293.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Crystallography
The study of tert-butyl derivatives, similar in structure to the specified compound, has provided valuable insights into their molecular configurations and interactions. For instance, X-ray crystallography of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed its axial orientation and molecular packing driven by strong hydrogen bonds, forming infinite chains in the crystal structure. This understanding is crucial for designing molecules with desired physical and chemical properties (Didierjean et al., 2004).
Synthesis and Drug Development
The synthesis of compounds related to the specified chemical involves complex processes, including tandem Heck-lactamization and Grignard addition, highlighting the compound's potential as a p38 MAP kinase inhibitor for treating diseases like rheumatoid arthritis and psoriasis (Chung et al., 2006). Moreover, the synthesis of enantiopure derivatives from a common precursor demonstrates the versatility of similar compounds in drug development, emphasizing their role in creating cis- and trans-4-hydroxypipecolates and 4-hydroxylysine derivatives, which are significant for medicinal chemistry (Marin et al., 2004).
Catalysis and Reaction Mechanisms
Compounds with tert-butyl and piperidine structures have been explored as catalysts for oxidative cyclization reactions. For example, cis-2,6-bis-(methanolate)-piperidine oxovanadium(V) complexes, through their Lewis acid properties, catalyze the oxidative cyclization of alkenols, demonstrating the application of similar compounds in synthetic organic chemistry (Dönges et al., 2014).
Antihypertensive and Antihistaminic Activities
Research on 4'-substituted spiro compounds related to the specified molecule has shown potential antihypertensive activity, indicating their possible application in developing new therapeutic agents for hypertension (Clark et al., 1983). Additionally, the synthesis of compounds exhibiting both antihistaminic activity and an inhibitory effect on eosinophil infiltration suggests their utility in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Mechanism of Action
Mode of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The downstream effects of these pathways are diverse and depend on the specific targets and mode of action of the compound.
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications . The specific effects of this compound would depend on its targets and mode of action.
Properties
IUPAC Name |
6-tert-butyl-2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-16(2,3)14-4-5-15(21)19(17-14)12-13-6-8-18(9-7-13)10-11-20/h4-5,13,20H,6-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVZFKRNVGTNJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Dimethylamino)phenoxy]benzene-1-carbothioamide](/img/structure/B2356725.png)


![Methyl 2-[(3-aminocyclobutyl)-ethylamino]acetate](/img/structure/B2356731.png)
![methyl 2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2356733.png)


![1-(Furan-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2356736.png)
![2,6-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2356738.png)


![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2356743.png)

